molecular formula C13H17NO3S B2925594 Methyl 2-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanylacetate CAS No. 403835-67-6

Methyl 2-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanylacetate

Cat. No. B2925594
CAS RN: 403835-67-6
M. Wt: 267.34
InChI Key: FGLHXTKIQBZZSZ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “Methyl 2-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanylacetate” is not explicitly provided in the sources I found .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 2-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanylacetate” are not explicitly provided in the sources I found .

Scientific Research Applications

1. Application in Understanding Solvent Effects

One study focused on Dimethyl Sulfoxide (DMSO) and its impact on human cellular processes and the epigenetic landscape, highlighting DMSO's significant biological effects, contrary to its previous consideration as an inert solvent. This study could underline the importance of solvent choice in biochemical research and its potential implications on experimental outcomes (Verheijen et al., 2019).

2. Application in Protein Research

Research on Protein Sulfenation as a Redox Sensor describes a novel biotinylated derivative of dimedone for studying sulfenation of proteins. This work underlines the role of specific chemical modifications in understanding protein functions and redox states, which could be relevant for studies on post-translational modifications of proteins and their implications in cellular processes (Charles et al., 2007).

3. Application in Organic Synthesis

Another study on the Sulfur-Promoted Decarboxylative Sulfurative Hexamerization of Phenylacetic Acids presents a method for producing symmetrical sulfurated hexamers, demonstrating the utility of sulfur and similar compounds in facilitating novel organic synthesis pathways. This research could provide insights into how Methyl 2-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanylacetate might be used in synthesizing complex organic molecules (Nguyen & Retailleau, 2018).

4. Application in Analytical Chemistry

The use of DMSO as a solvent for the ninhydrin reaction in amino acid analysis indicates its utility in enhancing the performance and stability of chemical assays. This could suggest the potential use of Methyl 2-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanylacetate in analytical chemistry, particularly in improving reaction conditions or assay sensitivities (Moore, 1968).

Mechanism of Action

The mechanism of action of “Methyl 2-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanylacetate” is not explicitly provided in the sources I found .

Safety and Hazards

The safety and hazards associated with “Methyl 2-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanylacetate” are not explicitly provided in the sources I found .

Future Directions

The future directions for the study or application of “Methyl 2-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanylacetate” are not explicitly provided in the sources I found .

properties

IUPAC Name

methyl 2-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3S/c1-9-4-10(2)6-11(5-9)14-12(15)7-18-8-13(16)17-3/h4-6H,7-8H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGLHXTKIQBZZSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CSCC(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanylacetate

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